4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

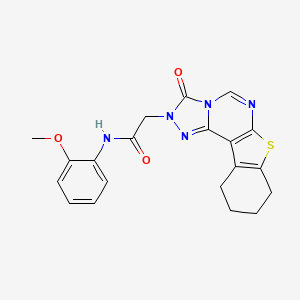

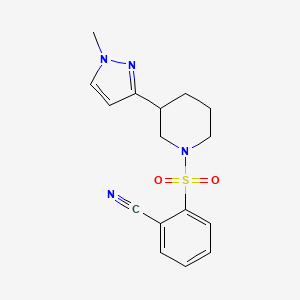

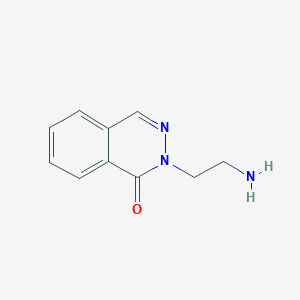

“4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1447696-00-5 . It has a molecular weight of 299.22 and its IUPAC name is 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,6-tetrahydropyridine . The compound is typically in the form of a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 299.22 .

Scientific Research Applications

Solubility and Synthesis

Solubility in Organic Solvents

Phenylboronic acid and its derivatives, including pinacol esters, have been studied for their solubility in various organic solvents. This research is crucial for understanding the behavior of these compounds in different chemical environments, potentially impacting their use in synthesis and material science. Pinacol esters exhibit better solubility than the parent acid in all tested solvents, which is significant for their application in organic synthesis and drug delivery systems (Leszczyński, Hofman, & Sporzyński, 2020).

Facile Synthesis for Medical Applications

A facile synthesis approach for H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester was reported. This synthesis is part of the development of potential H2O2-responsive delivery vehicles, indicating the relevance of phenylboronic pinacol esters in creating responsive materials for targeted drug delivery (Cui, Zhang, Du, & Li, 2017).

Chemical Stability and Reactivity

- Hydrolysis at Physiological pH: The stability of phenylboronic pinacol esters at physiological pH was examined, highlighting concerns for their application in pharmacology. Their stability in water is marginal, with hydrolysis rates affected by pH and aromatic ring substituents. This research is crucial for designing boron-containing compounds for medical applications, including drug delivery and neutron capture therapy (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Material Science and Photophysics

- Phosphorescence of Arylboronic Esters: Arylboronic esters, including phenylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This unexpected discovery suggests applications in material science, such as the development of phosphorescent materials without heavy atoms or carbonyl groups. The study provides insights into the molecular packing and electronic properties of arylboronic esters, potentially impacting the design of new photoluminescent materials (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, & Fukushima, 2017).

Mechanism of Action

Target of Action

The compound contains a tetrahydropyridine moiety, which is a structural feature found in many biologically active natural products and synthetic pharmaceutical agents . .

Mode of Action

The exact mode of action would depend on the specific biological targets of the compound, which are currently unknown. Generally, compounds with a tetrahydropyridine structure can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Tetrahydropyridines have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .

properties

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYGZIHSWUORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)

![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)